molecular formula C25H35N3O5S B040000 5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide CAS No. 125153-59-5

5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide

Cat. No. B040000
M. Wt: 489.6 g/mol
InChI Key: OALWONWDRJKTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific protein kinase, which makes it a promising candidate for the treatment of various diseases.

Mechanism Of Action

5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide inhibits a specific protein kinase known as mitogen-activated protein kinase kinase 4 (MKK4). This protein kinase is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting MKK4, this compound can disrupt the signaling pathways that lead to the development of various diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide have been extensively studied. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune disorders.

Advantages And Limitations For Lab Experiments

One of the major advantages of 5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide is its potency as an inhibitor of MKK4. This makes it a valuable tool for studying the role of this protein kinase in various cellular processes. However, one of the limitations of this compound is its specificity. It only inhibits MKK4 and not other protein kinases, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of 5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide. One potential direction is the development of more potent and specific inhibitors of MKK4. Another direction is the investigation of the therapeutic potential of this compound in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. Additionally, the role of MKK4 in various cellular processes should be further studied to gain a better understanding of its physiological and pathological functions.

Synthesis Methods

The synthesis of 5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide involves several steps. The first step involves the reaction of 2-methoxybenzenesulfonyl chloride with 1-amino-2-propanol to obtain 2-methoxybenzenesulfonamide. The second step involves the reaction of 2-(2-ethoxyphenoxy)ethylamine with 1-cyano-4-isopropyl-1-butene to obtain 1-cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutane. The final step involves the reaction of 1-cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutane with 2-methoxybenzenesulfonamide to obtain 5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide.

Scientific Research Applications

5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of a specific protein kinase, which is involved in the regulation of various cellular processes. This compound has shown promising results in the treatment of various diseases, including cancer, inflammatory diseases, and autoimmune disorders.

properties

CAS RN

125153-59-5

Product Name

5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide

Molecular Formula

C25H35N3O5S

Molecular Weight

489.6 g/mol

IUPAC Name

5-[3-cyano-6-[2-(2-ethoxyphenoxy)ethylamino]-2-methylhexan-3-yl]-2-methoxybenzenesulfonamide

InChI

InChI=1S/C25H35N3O5S/c1-5-32-21-9-6-7-10-22(21)33-16-15-28-14-8-13-25(18-26,19(2)3)20-11-12-23(31-4)24(17-20)34(27,29)30/h6-7,9-12,17,19,28H,5,8,13-16H2,1-4H3,(H2,27,29,30)

InChI Key

OALWONWDRJKTCS-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCCNCCCC(C#N)(C2=CC(=C(C=C2)OC)S(=O)(=O)N)C(C)C

Canonical SMILES

CCOC1=CC=CC=C1OCCNCCCC(C#N)(C2=CC(=C(C=C2)OC)S(=O)(=O)N)C(C)C

synonyms

5-(1-cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide
5-DEMBS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.